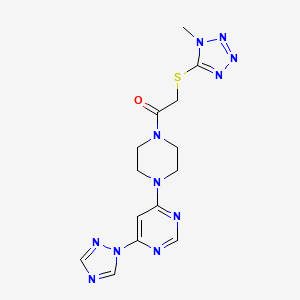

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N11OS/c1-22-14(19-20-21-22)27-7-13(26)24-4-2-23(3-5-24)11-6-12(17-9-16-11)25-10-15-8-18-25/h6,8-10H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWOCGDGVXHEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N11OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperazine Introduction: The piperazine moiety can be introduced through a nucleophilic substitution reaction with a suitable halogenated precursor.

Tetrazole Formation: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The triazole ring in this compound may enhance its affinity for fungal enzymes involved in sterol biosynthesis. Studies have shown that derivatives of triazoles can effectively combat various fungal strains, including those resistant to conventional treatments .

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential efficacy against viral pathogens. In vitro studies have demonstrated that certain triazole-containing compounds can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. This compound could be explored for its ability to inhibit viruses such as HIV or coronaviruses .

Anticancer Properties

The piperazine and pyrimidine components are known for their roles in anticancer drug design. Research on related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule formation, which is critical for cell division. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but are promising based on structure-activity relationship studies .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the triazole and pyrimidine rings followed by coupling reactions to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antifungal Evaluation

A study evaluated a series of triazole derivatives for antifungal activity against Candida species. The results indicated that modifications at the piperazine nitrogen significantly enhanced antifungal potency compared to standard treatments .

Case Study 2: Antiviral Screening

In another investigation, a library of triazole-based compounds was screened for antiviral activity against influenza virus. The results showed that specific substitutions on the pyrimidine ring improved efficacy and selectivity towards viral targets .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer effects of structurally similar compounds on breast cancer cell lines. It was found that compounds with a similar backbone inhibited cell proliferation through apoptosis induction and showed synergistic effects when combined with existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Heterocyclic Derivatives

Piperazine is a versatile scaffold in drug design. The target compound shares structural homology with:

- Compound 13a (): Features a 4-allylpiperazine group linked to a phenyl-tetrazole ethanone.

- Compound: Contains a fluorophenyl-tetrazole methyl group on piperazine and a thiophen-2-yl ethanone. The fluorophenyl group improves lipophilicity, whereas the thiophene may enhance π-π stacking compared to the target compound’s pyrimidine-triazole system .

- Compound 5 (): Incorporates a trifluoromethylphenyl-piperazine and a pyrazole-ethanone. The trifluoromethyl group increases metabolic stability, a feature absent in the target compound .

Tetrazole-Thioether Derivatives

Tetrazole-thioether motifs are recurrent in bioactive molecules. Notable analogs include:

- Compound: Shares the (1-methyl-1H-tetrazol-5-yl)thio group linked to ethanone. Its antiproliferative activity (implied by structural analogs in ) suggests the thioether-tetrazole moiety may contribute to cytotoxicity, possibly through redox modulation or metal chelation .

- Derivatives: Synthesized via nucleophilic substitution between bromoethanones and tetrazole thiols. The target compound likely follows a similar pathway, though its pyrimidine-triazole substituent may necessitate protective group strategies to avoid side reactions .

Key Advantage : The 1-methyl group on the tetrazole in the target compound mitigates metabolic oxidation compared to unsubstituted tetrazoles.

Triazole and Pyrimidine Hybrids

- Compound: Contains a triazolylphenylamino-pyrimidine linked to piperazine. The chloro and trifluoromethyl groups enhance target affinity but may reduce solubility compared to the target compound’s methyl-tetrazole-thioether .

- Patent Compounds : Feature pyrazolo-pyrimidine moieties. These analogs highlight the therapeutic relevance of pyrimidine hybrids in oncology, though their sulfonyl groups differ from the target’s triazole .

Comparative Data Table

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a novel heterocyclic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N8O3S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 1795083-42-9 |

The presence of triazole and pyrimidine moieties contributes to its biological activity by interacting with specific biological targets.

The proposed mechanism of action for this compound involves several pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated the ability to inhibit DHFR, an enzyme critical for DNA synthesis. By blocking this enzyme, the compound may hinder the proliferation of cancer cells by disrupting nucleotide synthesis necessary for DNA replication .

- Induction of Apoptosis : Research suggests that compounds with similar structures can induce apoptosis in cancer cells. This is achieved through the activation of intrinsic apoptotic pathways, leading to cell death .

- Targeting Kinase Activity : The compound may also exhibit inhibitory effects on various kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and metastasis .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | |

| T47D (Breast Cancer) | 27.3 | |

| A549 (Lung Cancer) | 15.6 |

These results indicate that the compound possesses significant cytotoxic activity against these cancer types, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may exhibit antimicrobial activity against certain bacterial strains. The exact mechanisms remain under investigation but are believed to involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Efficacy in Animal Models

In a recent study involving murine models of colon cancer, administration of the compound led to a marked reduction in tumor size compared to control groups. The study reported a significant decrease in tumor weight and an increase in survival rates among treated animals .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with traditional chemotherapeutics such as cisplatin. The combination therapy resulted in enhanced efficacy, reducing tumor growth rates significantly more than either treatment alone. This finding highlights the potential for synergistic effects when used in conjunction with existing therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves sequential coupling reactions. For example:

- Step 1: React 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole under nucleophilic aromatic substitution conditions (e.g., DMF, 80°C, K₂CO₃) to form the pyrimidine-triazole intermediate .

- Step 2: Piperazine ring introduction via Buchwald-Hartwig amination or SNAr reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

- Step 3: Thioether formation between the piperazine intermediate and 1-methyl-1H-tetrazole-5-thiol using coupling agents like EDCI/HOBt in dichloromethane .

Yield Optimization: - Use HPLC to monitor reaction progress and isolate intermediates .

- Optimize solvent polarity (e.g., switch from DMF to THF for sterically hindered steps) and catalyst loading .

Q. How can the structural integrity of the compound be validated during synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the triazole-pyrimidine linkage (e.g., ¹H NMR: pyrimidine C-H protons at δ 8.5–9.0 ppm; triazole protons at δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography: Resolve ambiguous stereochemistry or bond angles, particularly for the tetrazole-thioether moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

Methodological Answer:

- Orthogonal Assays: Combine in vitro enzymatic assays (e.g., fluorescence-based kinase inhibition) with ex vivo tissue models to assess membrane permeability and off-target effects .

- Dose-Response Analysis: Use Hill slopes to differentiate between specific target engagement (steep slopes) and non-specific binding (shallow slopes) .

- Computational Docking: Validate binding poses using Schrödinger Suite or AutoDock Vina to correlate activity with predicted binding affinities .

Q. What strategies mitigate regioselectivity challenges during heterocyclic coupling reactions (e.g., triazole-pyrimidine vs. piperazine-tetrazole)?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperazine) to prioritize coupling at the pyrimidine C4 position .

- Microwave-Assisted Synthesis: Enhance regioselectivity by accelerating kinetic control in reactions (e.g., 150°C, 30 min vs. traditional 12-hour reflux) .

- DFT Calculations: Predict reactive sites using Gaussian09 with B3LYP/6-31G* basis sets to model transition states .

Q. How does the compound’s stability vary under physiological conditions, and what analytical methods quantify degradation products?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- LC-MS/MS Analysis: Identify hydrolysis products (e.g., cleavage of the tetrazole-thioether bond) using a C18 column and 0.1% formic acid mobile phase .

- Kinetic Modeling: Apply first-order decay models to calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Q. What computational approaches predict the compound’s interaction with non-target proteins (e.g., cytochrome P450 enzymes)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to CYP3A4 using GROMACS (50 ns trajectories) to assess metabolic liability .

- Pharmacophore Mapping: Align the compound’s electrostatic features with known CYP inhibitors using Phase (Schrödinger) .

- Free Energy Perturbation (FEP): Quantify binding free energy changes upon mutagenesis (e.g., CYP2D6 active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.